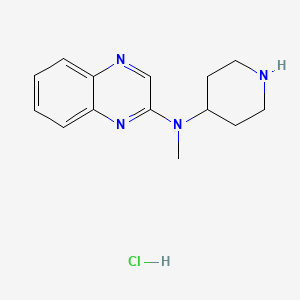

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride

Description

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is a quinoxaline derivative characterized by a piperidin-4-yl group and a methyl group attached to the amine nitrogen of the quinoxaline core. Quinoxaline derivatives are notable for their diverse pharmacological applications, including kinase inhibition and receptor modulation, due to their aromatic heterocyclic framework and substituent flexibility . The methyl group on the piperidine nitrogen likely enhances lipophilicity and metabolic stability compared to non-methylated analogs .

Properties

Molecular Formula |

C14H19ClN4 |

|---|---|

Molecular Weight |

278.78 g/mol |

IUPAC Name |

N-methyl-N-piperidin-4-ylquinoxalin-2-amine;hydrochloride |

InChI |

InChI=1S/C14H18N4.ClH/c1-18(11-6-8-15-9-7-11)14-10-16-12-4-2-3-5-13(12)17-14;/h2-5,10-11,15H,6-9H2,1H3;1H |

InChI Key |

VYRQWOPGUIECDG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCNCC1)C2=NC3=CC=CC=C3N=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free reactions to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the evidence, focusing on structural differences and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Detailed Research Findings

Impact of Methyl Substitution

- Target Compound vs. 1-(Quinoxalin-2-yl)piperidin-4-amine HCl : The methyl group on the piperidine nitrogen in the target compound likely increases lipophilicity (logP) compared to the non-methylated analog. This modification could improve blood-brain barrier penetration or membrane permeability in drug candidates .

Influence of Ring System

- Pyrrolidine vs. Piperidine : The pyrrolidine ring in the analog from introduces a 5-membered ring, which imposes greater ring strain and alters spatial orientation compared to the 6-membered piperidine in the target compound. This could affect binding to targets like serotonin or dopamine receptors, where ring size is critical for activity .

Role of Cyclopropyl and Amino Groups

- Cyclopropane rings are also metabolically resistant, which may improve in vivo stability .

- 4-Aminopiperidin-1-yl Group: The additional amino group in this analog could facilitate hydrogen bonding with biological targets, such as kinase ATP-binding pockets, improving selectivity .

Biological Activity

N-methyl-N-(piperidin-4-yl)quinoxalin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , and it features a quinoxaline core that allows for diverse biological interactions. The presence of a piperidine group enhances its solubility and bioavailability, making it a promising candidate for further pharmacological development.

This compound exhibits its biological effects primarily through the following mechanisms:

- DNA Intercalation : The quinoxaline moiety can intercalate into DNA, disrupting replication and transcription processes, leading to cell death in susceptible organisms.

- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes that are crucial for cellular metabolism, which may contribute to its antimicrobial properties .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Mycobacterium tuberculosis with MIC values comparable to established antitubercular drugs such as rifampicin .

| Compound | MIC against M. tuberculosis (µg/mL) | Reference Drug Comparison |

|---|---|---|

| This compound | 0.03 | Similar to rifampicin |

| Compound 4 (7-chloro derivative) | 1.25 | Comparable activity |

Anticancer Activity

In vitro studies have shown that quinoxaline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| A549 | 10.0 |

| HCT116 | 7.5 |

These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly in models of ulcerative colitis. It has shown promise in elevating prostaglandin E2 (PGE2) levels, which are crucial for tissue repair and regeneration:

- 15-PGDH Inhibition : this compound acts as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), leading to increased PGE2 levels in vivo .

Case Studies and Research Findings

- Antimycobacterial Efficacy : A study demonstrated that the compound effectively reduced the viability of M. smegmatis and M. tuberculosis in vitro, with resistance mechanisms identified through genomic analysis .

- Cytotoxicity Assessment : In another study, the compound was tested on various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

- Inflammatory Model Testing : In mouse models of ulcerative colitis, treatment with the compound resulted in reduced inflammation markers and improved tissue repair outcomes compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.